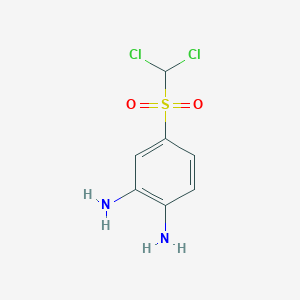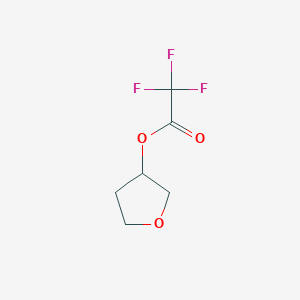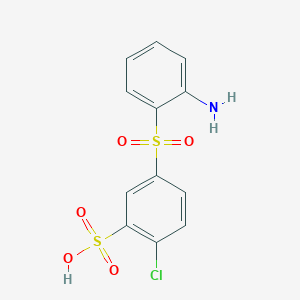
1,1'-(Butane-1,4-diyl)bis(4-azidobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is an organic compound characterized by the presence of two azide groups attached to a butane backbone, with each azide group linked to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) typically involves the reaction of 1,4-dibromobutane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups. The reaction conditions generally include:
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
- Solvent: DMF or similar polar aprotic solvents
Industrial Production Methods: While specific industrial production methods for 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the potentially explosive azide groups.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azide groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC reaction).
Substitution: Various nucleophiles such as amines, thiols, or phosphines in polar solvents.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene)
Cycloaddition: 1,1’-(Butane-1,4-diyl)bis(4-triazolylbenzene)
Substitution: Corresponding substituted benzene derivatives
Aplicaciones Científicas De Investigación
1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and polymers.
Biology: Employed in bioconjugation techniques, particularly in the labeling of biomolecules through click chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and explosives.
Mecanismo De Acción
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) primarily involves the reactivity of the azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. The azide groups can also be reduced to amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Similar Compounds:
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Similar backbone but with a butadiyne linkage instead of azide groups.
1,1’-(2-Butene-1,4-diyl)bis(benzene): Contains a butene linkage instead of azide groups.
1,1’-(Butane-1,4-diyl)bis(4-aminobenzene): The reduced form of 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) with amine groups instead of azides.
Uniqueness: 1,1’-(Butane-1,4-diyl)bis(4-azidobenzene) is unique due to the presence of azide groups, which impart high reactivity and versatility in chemical synthesis. The azide functionality allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Propiedades
| 91707-40-3 | |
Fórmula molecular |
C16H16N6 |
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
1-azido-4-[4-(4-azidophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16N6/c17-21-19-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)20-22-18/h5-12H,1-4H2 |
Clave InChI |
BJOFSMYAXCKIBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)



![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

